molecular formula C13H22O2 B14712725 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane CAS No. 6976-71-2

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane

Cat. No.: B14712725
CAS No.: 6976-71-2
M. Wt: 210.31 g/mol
InChI Key: HWTIAGFHDHHODG-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is an organic compound characterized by its dioxane ring structure and the presence of a methylcyclohexene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:

    Cyclization Reactions: Utilizing dioxane precursors and cyclohexene derivatives.

    Catalysts and Solvents: Employing specific catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch or Continuous Processes: Depending on the scale of production.

    Purification Techniques: Such as distillation or chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane can undergo various chemical reactions, including:

    Oxidation: Leading to the formation of oxidized derivatives.

    Reduction: Producing reduced forms of the compound.

    Substitution: Where functional groups on the dioxane or cyclohexene rings are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigating its pharmacological properties and potential therapeutic uses.

    Industry: Utilization in the production of materials or as an intermediate in chemical processes.

Mechanism of Action

The mechanism by which 4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane exerts its effects would involve interactions with specific molecular targets. This could include:

    Enzyme Inhibition or Activation: Affecting biochemical pathways.

    Receptor Binding: Modulating cellular responses.

    Pathways Involved: Detailed studies would be required to elucidate the exact pathways.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethyl-2-(cyclohex-3-en-1-yl)-1,3-dioxane: Lacking the methyl group on the cyclohexene ring.

    4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxolane: Featuring a dioxolane ring instead of dioxane.

Uniqueness

4,6-Dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane is unique due to its specific structural configuration, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

6976-71-2

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

4,6-dimethyl-2-(6-methylcyclohex-3-en-1-yl)-1,3-dioxane

InChI

InChI=1S/C13H22O2/c1-9-6-4-5-7-12(9)13-14-10(2)8-11(3)15-13/h4-5,9-13H,6-8H2,1-3H3

InChI Key

HWTIAGFHDHHODG-UHFFFAOYSA-N

Canonical SMILES

CC1CC=CCC1C2OC(CC(O2)C)C

Origin of Product

United States

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